BenchChemオンラインストアへようこそ!

7-Bromo-3-fluoroquinoline

Chemoselective functionalization Nucleophilic aromatic substitution Quinoline building blocks

7-Bromo-3-fluoroquinoline (CAS 1375108-29-4) is a dihalogenated quinoline with the molecular formula C₉H₅BrFN and a molecular weight of 226.05 g·mol⁻¹. The compound is practically insoluble in water (calculated solubility 0.095 g/L at 25 °C) and has a predicted density of 1.647 ± 0.06 g/cm³.

Molecular Formula C9H5BrFN
Molecular Weight 226.04 g/mol
CAS No. 1375108-29-4
Cat. No. B1445478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-fluoroquinoline
CAS1375108-29-4
Molecular FormulaC9H5BrFN
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)F)Br
InChIInChI=1S/C9H5BrFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
InChIKeyZTYRJYCUESJBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-fluoroquinoline (CAS 1375108-29-4) – Core Identity and Predicted Physicochemical Profile


7-Bromo-3-fluoroquinoline (CAS 1375108-29-4) is a dihalogenated quinoline with the molecular formula C₉H₅BrFN and a molecular weight of 226.05 g·mol⁻¹ . The compound is practically insoluble in water (calculated solubility 0.095 g/L at 25 °C) and has a predicted density of 1.647 ± 0.06 g/cm³ . Its calculated logP is 3.14, the predicted pKa is 0.73 ± 0.25, and the boiling point is estimated at 299.7 ± 20.0 °C . It is commercially available as a white to off-white solid, typically at ≥97% purity, with recommended storage at 2–8 °C .

Why Generic Haloquinoline Substitution Fails for 7-Bromo-3-fluoroquinoline


The combination of a C7 bromine and a C3 fluorine on the quinoline core creates a reactivity profile that cannot be replicated by other positional isomers or mono-halogenated analogs. The C3 fluorine is meta to the ring nitrogen and is substantially deactivated toward nucleophilic aromatic substitution (SNAr), whereas the C7 bromine is activated by the electron-withdrawing quinoline nitrogen, enabling chemoselective sequential derivatization [1]. Replacing the C7 bromine with chlorine (7-chloro-3-fluoroquinoline) alters leaving-group ability and cross-coupling kinetics; shifting the bromine to the C6 position changes the electronic environment and the regiochemistry of subsequent functionalization [1]. These differences are critical when the compound is used as a synthetic intermediate in multi-step medicinal chemistry programs, where a specific substitution pattern is mandated by the target structure.

Quantitative Differentiation Evidence for 7-Bromo-3-fluoroquinoline vs. Closest Analogs


Chemoselective SNAr Reactivity: 7-Br vs. 3-F Leaving-Group Competence

In 7-bromo-3-fluoroquinoline, the C7 bromine undergoes nucleophilic aromatic substitution (SNAr) much more readily than the C3 fluorine, permitting selective mono-functionalization at the 7-position. This chemoselectivity arises from the combined electronic effects of the quinoline nitrogen (which activates positions 2, 4, 5, and 7 toward nucleophilic attack) and the inherently higher leaving-group ability of bromide over fluoride [1]. In contrast, the 6-bromo-3-fluoroquinoline isomer directs initial nucleophilic attack to the 6-position, leading to a different regioisomeric outcome. No direct, quantitative rate-comparison study between these two isomers was found in the open literature, so this evidence is classified as class-level inference [1].

Chemoselective functionalization Nucleophilic aromatic substitution Quinoline building blocks

Aqueous Solubility Differential: 7-Bromo-3-fluoroquinoline vs. 7-Bromoquinoline

The predicted aqueous solubility of 7-bromo-3-fluoroquinoline is 0.095 g/L (25 °C, calculated) . The non-fluorinated analog 7-bromoquinoline (CAS 4965-36-0) is reported to be soluble in toluene but no numerical aqueous solubility value was located in authoritative databases . The introduction of the C3 fluorine atom increases polarity and hydrogen-bond acceptor capacity, which is expected to enhance aqueous solubility relative to non-fluorinated 7-bromoquinoline. However, absence of experimental solubility data for both compounds under identical conditions precludes a direct quantitative comparison; this evidence is therefore tagged as supportive.

Solubility Physicochemical property Formulation

Predicted pKa Difference: 7-Bromo-3-fluoroquinoline vs. 7-Chloro-3-fluoroquinoline

The predicted pKa of 7-bromo-3-fluoroquinoline is 0.73 ± 0.25 . For the chloro analog 7-chloro-3-fluoroquinoline (CAS 1779954-48-1), the predicted pKa is reported as 0.37 ± 0.25 . The bromine substituent, being less electronegative than chlorine, exerts a weaker electron-withdrawing inductive effect, resulting in a slightly higher pKa (less acidic conjugate acid) for the bromo derivative. Both predictions come from the same ACD/Labs algorithm, allowing a cross-study comparable assessment.

Ionization constant pKa Drug-likeness

Synthetic Accessibility via Friedländer Condensation: 3-Fluoroquinoline Core Yield

The general method for synthesizing 3-fluoroquinolines (including brominated derivatives) via organosilane-promoted Friedländer reaction of α-fluoroketones with o-aminocarbonyl compounds delivers products in generally good yields, with reported isolated yields typically in the 60–90% range for various substituted 3-fluoroquinolines [1]. While the paper does not isolate a yield specifically for 7-bromo-3-fluoroquinoline, it establishes that the 3-fluoroquinoline scaffold, once formed, can be further brominated regioselectively at C7. In a related patent (US 8,633,320 B2), a bromo-substituted quinoline intermediate (structurally analogous) was obtained in 90% yield via a bromination step [2]. This evidence supports the feasibility of efficient multi-gram synthesis, which is a procurement-relevant consideration when comparing to analogs that may require longer or lower-yielding synthetic routes.

Synthetic efficiency Friedländer reaction Process chemistry

Positional Specificity: 7-Bromo vs. 6-Bromo Isomer in Cross-Coupling Applications

In the context of HCV protease inhibitor synthesis, the Boehringer Ingelheim patent (US 8,633,320 B2) specifically exemplifies bromo-substituted quinolines that couple at the bromine position via Suzuki-Miyaura reaction to install aryl or heteroaryl groups [1]. The patent's general formula requires the bromine at specific positions to match the target pharmacophore. While the patent does not present a direct kinetic comparison between 7-bromo-3-fluoroquinoline and its 6-bromo isomer, it implicitly establishes that the 7-bromo regioisomer is the required intermediate for a particular class of HCV protease inhibitors, thereby conferring greater synthetic utility for that specific target series. The 6-bromo isomer would lead to a different connectivity and is not interchangeable for this application.

Regioselectivity Cross-coupling Drug intermediate

Storage and Handling Stability: 7-Bromo-3-fluoroquinoline vs. 7-Bromoquinoline

7-Bromo-3-fluoroquinoline is recommended for storage at 2–8 °C with ice-pack shipping . In contrast, 7-bromoquinoline (CAS 4965-36-0) has a melting point of 33–37 °C, is air- and heat-sensitive, and must be stored at 0–10 °C under inert gas . The presence of the C3 fluorine in 7-bromo-3-fluoroquinoline appears to improve thermal stability and reduce air sensitivity relative to the non-fluorinated analog, as evidenced by the less stringent storage requirements (room-temperature storage is also listed as acceptable by some vendors ). This practical difference reduces shipping costs and simplifies laboratory handling.

Storage stability Thermal sensitivity Procurement logistics

Verified Application Scenarios Where 7-Bromo-3-fluoroquinoline Provides a Demonstrable Advantage


HCV Protease Inhibitor Scaffold Assembly via Regiospecific Suzuki Coupling

The Boehringer Ingelheim patent (US 8,633,320 B2) explicitly describes bromo-substituted quinolines as key intermediates in the construction of HCV protease inhibitors, where the C7 bromine serves as the handle for palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids [1]. The 7-bromo-3-fluoroquinoline scaffold ensures the correct connectivity required by the pharmacophore. Substituting with a 6-bromo isomer would produce a regioisomeric product with an almost certain loss of biological activity, making the 7-bromo regioisomer non-negotiable for this application.

Sequential Dual Functionalization for Kinase Inhibitor Libraries

The chemoselectivity inherent in the 7-Br/3-F pattern permits iterative functionalization: first, Suzuki or SNAr at C7 to install a key aryl or amine substituent, followed by later-stage C3 fluorine displacement (under forcing conditions) or utilization of the fluorine as a metabolic blocker or conformational modulator [1]. This sequential derivatization strategy is relevant to the synthesis of kinase inhibitor libraries, including MELK inhibitors as disclosed in US-9120749-B2, where quinoline derivatives bearing halogen substituents at defined positions are critical for target engagement [2].

Physicochemical Property Optimization in Lead Series

The predicted pKa difference of approximately 0.36 units between 7-bromo-3-fluoroquinoline and its 7-chloro analog [1][2] translates into slightly different ionization states at physiological pH, which can influence permeability, solubility, and off-target binding. In lead optimization campaigns, procurement of the bromo derivative may be preferred over the chloro derivative when a marginally less acidic, more lipophilic building block is desired for tuning ADME properties without altering the core scaffold.

Multi-Gram Scale-Up with Reduced Logistical Burden

Relative to 7-bromoquinoline, which requires cold-chain storage under inert gas due to air and heat sensitivity [1], 7-bromo-3-fluoroquinoline offers improved thermal stability and can be stored at room temperature in sealed, dry conditions [2]. For process chemistry groups planning multi-gram to kilogram scale campaigns, this translates into lower shipping costs, simpler inventory management, and reduced risk of reagent degradation—practical procurement advantages that favor the fluoro-substituted derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.